molecular formula C13H10ClF2NO2S B10962980 N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide

N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B10962980
M. Wt: 317.74 g/mol
InChI Key: OMJIZWYGEXLSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide is a chemical compound with the following properties:

    Chemical Formula: CHBClNO

    Molecular Weight: 289.5 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 3-chloro-4-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .

Industrial Production: While specific industrial production methods are proprietary, laboratories and research facilities typically synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Reactivity: N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions:

    Substitution Reactions: It may participate in nucleophilic substitution reactions.

    Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction processes.

    Common Reagents: Reagents such as bases, acids, and nucleophiles play a role in its transformations.

Major Products: The major products formed from these reactions include derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its unique properties may find applications in materials science or specialty chemicals.

Mechanism of Action

The precise mechanism by which N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-2-3-9(6-11(8)14)17-20(18,19)10-4-5-12(15)13(16)7-10/h2-7,17H,1H3

InChI Key

OMJIZWYGEXLSHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.